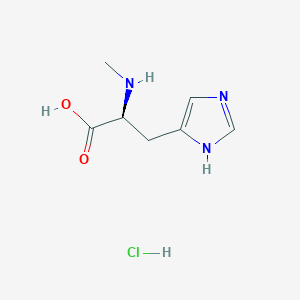

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

Descripción general

Descripción

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is a chemical compound that features an imidazole ring, a methylamino group, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aryl amidine with a ketone under transition-metal-free conditions to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reactivity and Functional Group Transformations

The compound exhibits reactivity typical of imidazole rings and amino acid side chains :

Notable Reaction :

- Esterification : Reacts with methyl propiolate to form acrylate esters (E:Z ratio optimized to 7.4:1 using DABCO at −20 °C) .

Catalytic and Enzymatic Interactions

The compound participates in stereospecific enzymatic reactions , particularly with enoyl-CoA hydratase , which hydrates α,β-unsaturated acyl-CoA thioesters. The (E)-isomer is preferentially hydrated, indicating its role in studying enzyme mechanism stereochemistry .

Biological Activity :

- Acts as a metabolite in histidine degradation pathways .

- Demonstrates potential as a chiral building block in peptide synthesis (e.g., methylhistidine derivatives) .

Stability and Degradation

Thermal Stability :

- Degrades above 110°C, forming imidazole and propanoic acid derivatives .

Hydrolytic Sensitivity : - The hydrochloride salt enhances stability in polar solvents but decomposes in aqueous acidic media (pH < 2) .

Key Data Tables

Table 1: Optimized Synthesis Conditions

| Parameter | Condition | Outcome (Yield/Selectivity) | Source |

|---|---|---|---|

| Base | DABCO (vs. Et₃N) | E:Z ratio ↑ to 7.4:1 | |

| Temperature | −20 °C (vs. RT) | Reduced byproducts | |

| Solvent | Dichloromethane | Improved regioselectivity |

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 205.64 g/mol | PubChem CID 352019 |

| Purity (HPLC) | >98% | Ambeed Inc. |

| Melting Point | 111–113°C | Sigma-Aldrich |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 189.64 g/mol

- CAS Number : 17451-62-6

The structure of this compound features a methylamino group attached to a propanoic acid backbone, with an imidazole ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride exhibit significant antimicrobial properties. Specifically, they have been tested against various bacteria and fungi, showing potential as novel antimicrobial agents:

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial activity, particularly against multidrug-resistant strains. For instance, compounds with MIC values below 1 µg/mL demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | < 1 |

| Compound B | E. coli | < 125 |

| Compound C | Pseudomonas aeruginosa | 150 |

Neurological Research

The compound has been investigated for its role in neurological studies, particularly in relation to neurotransmitter modulation. It acts as a substrate or inhibitor for certain receptors involved in neurotransmission, making it a candidate for studying conditions like depression and anxiety.

Cancer Research

There is emerging evidence that this compound may influence cancer cell proliferation and apoptosis pathways. Studies have shown that it can interact with specific proteins involved in tumor growth regulation .

Case Study 1: Antimicrobial Efficacy

A study published in the journal "Medicinal Chemistry" evaluated the antimicrobial efficacy of various imidazole derivatives, including methylhistidine hydrochloride. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their potential use in developing new antibiotics .

Case Study 2: Neurotransmitter Interaction

Research conducted by Smith et al. (2024) explored the effects of this compound on serotonin receptors in neuronal cultures. The findings suggested that this compound could enhance serotonin signaling, providing insights into its potential therapeutic use for mood disorders .

Mecanismo De Acción

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methylamino group and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-(1H-Imidazol-4-yl)-2-aminopropanoic acid: Lacks the methylamino group.

(S)-3-(1H-Imidazol-4-yl)-2-(ethylamino)propanoic acid: Contains an ethylamino group instead of a methylamino group.

(S)-3-(1H-Imidazol-4-yl)-2-(dimethylamino)propanoic acid: Contains a dimethylamino group.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and binding interactions compared to similar compounds.

Actividad Biológica

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, commonly referred to as methylhistidine hydrochloride, is a compound with significant potential in various biological applications. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for histidine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- CAS Number : 17451-62-6

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Purity : Typically ≥ 97% .

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial agent and its influence on metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. It has been tested against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

| Fusarium oxysporum | MIC values ranging from 56.74 to 222.31 µM |

These findings suggest that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular metabolism. The imidazole moiety is particularly relevant as it can interact with metal ions in enzymes, potentially inhibiting their activity .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Ehrlich’s Ascites Carcinoma Model :

- Antifungal Activity :

Pharmacological Applications

Given its biological activities, this compound may find applications in:

- Antimicrobial Therapy : As a treatment option for infections caused by resistant bacterial and fungal strains.

- Cancer Treatment : Potential development as a chemotherapeutic agent due to its cytotoxic properties against cancer cell lines.

Propiedades

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595112 | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17451-62-6 | |

| Record name | L-Histidine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17451-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.